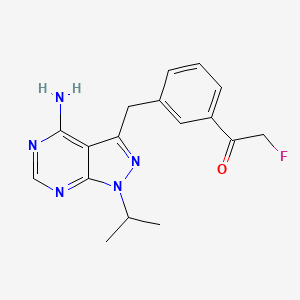

T338C Src-IN-2

Description

Properties

IUPAC Name |

1-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]-2-fluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O/c1-10(2)23-17-15(16(19)20-9-21-17)13(22-23)7-11-4-3-5-12(6-11)14(24)8-18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPKWIAJJGCTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)C(=O)CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T338C Src-IN-2: A Deep Dive into its Covalent Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

T338C Src-IN-2 is a potent and selective inhibitor of a specifically engineered mutant of the c-Src tyrosine kinase. Its mechanism of action is rooted in a chemical genetic strategy known as "covalent complementarity." This approach offers a powerful tool for dissecting the cellular functions of c-Src with high specificity, overcoming the challenge of off-target effects often associated with traditional kinase inhibitors. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, including its biochemical activity, the underlying principles of its design, and the experimental methodologies used to characterize it.

Core Mechanism: Covalent Complementarity

The central principle behind this compound's mechanism is the synergistic pairing of a rationally designed, electrophilic inhibitor with a specifically mutated kinase. In wild-type c-Src, the "gatekeeper" residue at position 338 is a threonine (T338). This residue plays a crucial role in controlling access to a hydrophobic pocket within the ATP-binding site.

The chemical genetic strategy involves mutating this gatekeeper threonine to a cysteine (T338C). Cysteine possesses a nucleophilic thiol group (-SH) that is not present in the wild-type kinase. This compound is an electrophilic molecule, meaning it contains a reactive group that is susceptible to nucleophilic attack. This elegant design allows for the formation of a stable, covalent bond between the inhibitor and the engineered cysteine residue within the ATP-binding pocket of the mutant c-Src kinase.[1][2] This irreversible binding leads to potent and highly specific inhibition of the mutant kinase's activity.

This strategy provides a significant advantage over non-covalent inhibitors. The formation of a covalent bond results in prolonged and often complete inactivation of the target kinase, enabling researchers to study the consequences of sustained pathway inhibition. Furthermore, the requirement of the engineered cysteine for covalent binding ensures that the inhibitor has minimal activity against wild-type c-Src and other kinases that lack this specific mutation, leading to exceptional selectivity.

Quantitative Biochemical Activity

The potency of this compound has been quantified through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by half (IC50).

| Kinase Mutant | IC50 (nM) |

| c-Src T338C | 317[3][4] |

| c-Src T338C/V323A | 57[3][4] |

| c-Src T338C/V323S | 19[3][4] |

Table 1: Biochemical potency of this compound against engineered c-Src mutants.

The data clearly demonstrates that this compound is a potent inhibitor of the primary target, c-Src T338C. Interestingly, the introduction of secondary mutations at position V323 to smaller residues (Alanine or Serine) significantly enhances the inhibitor's potency. This suggests that these secondary mutations may further optimize the positioning of the inhibitor within the active site, facilitating a more efficient covalent reaction with the engineered cysteine at position 338.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Src signaling pathway and a general workflow for evaluating the activity of inhibitors like this compound.

Experimental Protocols

General In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for determining the IC50 value of an inhibitor against a target kinase. Specific details may be adapted from protocols for similar kinase assays.[5][6]

1. Reagents and Materials:

-

Purified recombinant c-Src T338C kinase domain.

-

This compound inhibitor stock solution (e.g., in DMSO).

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

ATP solution.

-

Tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

-

384-well assay plates.

-

Plate reader capable of luminescence or fluorescence detection.

2. Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add a fixed amount of the c-Src T338C enzyme to each well of the assay plate.

-

Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Activity Assay (General Approach)

To assess the activity of this compound in a cellular context, a common method involves expressing the mutant c-Src T338C in a suitable cell line and then measuring the phosphorylation of a downstream substrate.

1. Cell Culture and Transfection:

-

Select a suitable cell line (e.g., HEK293T or fibroblasts).

-

Transfect the cells with a plasmid encoding the c-Src T338C mutant.

-

Culture the cells under appropriate conditions to allow for protein expression.

2. Inhibitor Treatment and Lysis:

-

Treat the transfected cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells to extract total protein.

3. Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known c-Src substrate (e.g., phospho-paxillin, phospho-FAK).

-

Use an antibody against total protein of the substrate and a housekeeping protein (e.g., GAPDH) for normalization.

-

Detect the antibody binding using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and an appropriate substrate.

-

Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation and calculate the cellular EC50.

Conclusion

This compound exemplifies a powerful chemical genetic approach for the highly selective inhibition of a specific kinase. Its covalent mechanism of action, targeting an engineered cysteine residue, provides a robust tool for probing the intricate roles of c-Src in cellular signaling pathways. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers seeking to utilize or further investigate this valuable chemical probe. The high selectivity demonstrated by this strategy underscores its potential for developing next-generation kinase inhibitors with improved therapeutic windows.

References

T338C Src-IN-2 Kinase Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of T338C Src-IN-2, a covalent inhibitor designed for a chemical genetic approach to studying Src family kinases. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of kinase biology, signal transduction, and cancer research.

Introduction

This compound is an electrophilic kinase inhibitor developed as part of a "covalent complementarity" strategy. This approach involves engineering a cysteine residue at a "gatekeeper" position within the ATP-binding pocket of a target kinase. In the case of c-Src, this corresponds to the threonine at position 338 (T338C). This compound is designed to specifically and covalently bind to this engineered cysteine, allowing for highly selective inhibition of the mutant kinase. This methodology enables the study of the specific cellular functions of Src kinase with minimal off-target effects.[1][2][3][4][5]

Quantitative Kinase Selectivity Data

The primary target of this compound is the engineered T338C mutant of the proto-oncogene tyrosine-protein kinase c-Src. The inhibitor has demonstrated potent activity against this mutant and related engineered versions of the kinase. The available quantitative data for the inhibitory activity of this compound is summarized in the table below.

| Kinase Target | IC50 (nM) |

| c-Src (T338C) | 317 |

| c-Src (T338C/V323A) | 57 |

| c-Src (T338C/V323S) | 19 |

Data sourced from publicly available information.

Experimental Protocols

The following is a generalized protocol for a biochemical kinase inhibition assay to determine the IC50 values of a covalent inhibitor like this compound, based on standard methodologies. The specific protocol from the original study by Garske et al. is not publicly available in detail.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

-

Purified recombinant kinase (e.g., T338C c-Src)

-

Kinase-specific peptide substrate

-

This compound (or other test inhibitor)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Stop solution (e.g., EDTA, phosphoric acid)

-

96-well plates

-

Filter paper (for radioactive assays)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase, and the peptide substrate.

-

Inhibitor Addition: Add the serially diluted this compound to the wells. Include a control with solvent only (no inhibitor).

-

Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radioactive assays).

-

Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Detection of Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Methods (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent and a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Src Signaling Pathway

The c-Src tyrosine kinase is a critical node in numerous cellular signaling pathways that regulate cell growth, proliferation, migration, and survival.[6][7][8][9][10] The following diagram illustrates a simplified overview of the Src signaling cascade.

Caption: Simplified Src signaling pathway.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a general workflow for the discovery and characterization of a covalent kinase inhibitor using a chemical genetic approach.

Caption: Covalent kinase inhibitor discovery workflow.

Conclusion

This compound is a potent and highly selective inhibitor of the engineered T338C c-Src kinase. Its development as part of a covalent complementarity chemical genetic strategy provides a valuable tool for the specific interrogation of Src kinase function in cellular signaling pathways. While the complete kinase selectivity profile against a broad panel of kinases is not publicly detailed, the available data and the nature of its design suggest a high degree of specificity. The methodologies outlined in this guide provide a framework for the evaluation of this compound and other similar covalent kinase inhibitors. Further research and public dissemination of comprehensive selectivity data would be beneficial for the broader scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Chemical genetic strategy for targeting protein kinases based on covalent complementarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

T338C Src-IN-2: A Technical Guide to Binding Affinity and Kinetics

This in-depth technical guide provides a comprehensive overview of the binding characteristics of T338C Src-IN-2, a potent inhibitor of the mutant c-Src T338C kinase.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications.

Quantitative Binding Affinity Data

The inhibitory activity of this compound has been quantified against the mutant c-Src T338C kinase and additional mutations. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.

| Target Kinase | IC50 (nM) |

| c-Src T338C | 317 |

| c-Src T338C/V323A | Data not available in public sources |

| c-Src T338C/V323S | Data not available in public sources |

Note: While an external source mentions inhibition of T338C/V323A and T338C/V323S mutants, specific IC50 values are not provided.[1]

Binding Kinetics

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and kinetics of kinase inhibitors like this compound.

Kinase Activity Assay for IC50 Determination

This protocol is designed to measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Principle: The assay measures the phosphotransferase activity of Src kinase by quantifying the amount of ATP converted to ADP.[2] This can be achieved through various detection methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.[3]

Materials:

-

Purified recombinant Src kinase (wild-type or mutant)

-

This compound or other test inhibitors

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, [γ-³²P]ATP, or a fluorescent tracer)[2][5]

-

Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

-

Prepare a serial dilution of the inhibitor (this compound) in kinase reaction buffer.

-

In a microplate, add the inhibitor dilutions, Src kinase, and the substrate peptide.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[4][5]

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

-

Plot the measured signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., kinase) and an analyte (e.g., inhibitor), allowing for the determination of association and dissociation rate constants.[6]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the interacting molecules is immobilized. The binding of the analyte to the immobilized ligand causes a measurable change in the refractive index, which is proportional to the mass on the sensor surface.

Materials:

-

SPR instrument (e.g., BIAcore, ProteOn)

-

Sensor chip (e.g., CM5, or a chip suitable for protein immobilization)

-

Purified recombinant Src kinase

-

This compound or other test inhibitors

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Immobilize the purified Src kinase onto the sensor chip surface using standard amine coupling chemistry or other appropriate methods.

-

Inject a series of concentrations of the inhibitor in the running buffer over the sensor surface.

-

Monitor the binding (association phase) and subsequent release (dissociation phase) of the inhibitor in real-time.

-

After each injection cycle, regenerate the sensor surface to remove the bound inhibitor.

-

Analyze the resulting sensorgrams using appropriate software to globally fit the data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on_), dissociation rate (k_off_), and the equilibrium dissociation constant (K_D_).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics and Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), enthalpy (ΔH), and stoichiometry (n).[7]

Principle: A solution of the inhibitor is titrated into a solution of the kinase in a sample cell. The heat change upon binding is measured and plotted against the molar ratio of inhibitor to kinase.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant Src kinase

-

This compound or other test inhibitors

-

Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Thoroughly dialyze both the kinase and the inhibitor into the same buffer to minimize heats of dilution.

-

Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat change.

-

Integrate the heat pulses and plot the resulting data as heat per injection versus the molar ratio of inhibitor to kinase.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Signaling Pathways and Experimental Workflows

Visual representations of the Src signaling pathway and the experimental workflow for determining binding kinetics are provided below using Graphviz (DOT language).

Caption: Simplified Src kinase signaling pathway.

Caption: Experimental workflow for binding kinetics determination.

References

- 1. Kinase activity assays Src and CK2 [protocols.io]

- 2. promega.com [promega.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

T338C Src-IN-2 Target Engagement in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the methodologies used to assess the cellular target engagement of Src kinase inhibitors. While this document is titled with the specific compound "T338C Src-IN-2," a thorough review of publicly available scientific literature did not yield specific data for a compound with this designation. Therefore, this guide has been developed as a broad resource for researchers engaged in the study of Src inhibitors, providing detailed experimental protocols, data presentation formats, and visualizations of relevant biological pathways and workflows. The principles and methods described herein are directly applicable to the characterization of any novel Src inhibitor.

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src activity is frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[1] Verifying that a compound directly interacts with and inhibits its intended target within a cellular context is a critical step in the drug development process. This guide outlines key experimental approaches to robustly determine the cellular target engagement of Src inhibitors.

Quantitative Data on Src Inhibitor Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of several known Src inhibitors across a panel of cancer cell lines. This data serves as a benchmark for comparing the potency of novel Src inhibitors.

Table 1: IC50 Values of Src Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Dasatinib | K562 | Chronic Myeloid Leukemia | <0.001 | Selleck Chemicals |

| Saracatinib (AZD0530) | HCT116 | Colorectal Carcinoma | ~0.1 | [1] |

| Bosutinib (SKI-606) | MDA-MB-231 | Breast Cancer | ~0.4 | [1] |

| SU6656 | A549 | Lung Carcinoma | ~1.0 | [1] |

| Lapatinib | BT474 | Breast Cancer | 0.036 ± 0.0151 | ResearchGate |

| Lapatinib | SKBR3 | Breast Cancer | 0.080 ± 0.0173 | ResearchGate |

| Lapatinib | MDAMB231 | Breast Cancer | 7.46 ± 0.102 | ResearchGate |

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Core Signaling Pathways Modulated by Src

Src kinase is a central node in multiple signaling cascades that drive cancer progression. Understanding these pathways is crucial for interpreting the cellular effects of Src inhibitors.

Experimental Protocols

Western Blotting for Phospho-Src (p-Src)

This protocol is designed to assess the phosphorylation status of Src at tyrosine 416 (Y416), a key indicator of its activation state. Inhibition of Src kinase activity by a compound should lead to a decrease in p-Src (Y416) levels.

a. Experimental Workflow

b. Detailed Methodology

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HCT116, MDA-MB-231) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the Src inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours).

-

-

Cell Lysis:

-

Place the cell culture dish on ice and wash the cells with ice-cold Tris-buffered saline (TBS).[2]

-

Aspirate the TBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

-

Agitate for 30 minutes at 4°C.[2]

-

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[2]

-

Collect the supernatant containing the soluble protein.[2]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE:

-

Normalize the protein amounts for each sample and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.[2]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 5 minutes each.

-

Apply an enhanced chemiluminescence (ECL) substrate to the blot.

-

Capture the chemiluminescent signal using a CCD camera-based imager.

-

-

Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the p-Src signal to total Src or a loading control (e.g., GAPDH or β-actin) to determine the relative change in Src phosphorylation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.[5]

a. Experimental Workflow

b. Detailed Methodology

-

Cell Treatment:

-

Treat cultured cells with the Src inhibitor or vehicle control for a specified time (e.g., 1 hour) at 37°C.[6]

-

-

Heating:

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Analysis of Soluble Fraction:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble Src protein at each temperature point by Western blotting (as described in the previous protocol) or by other quantitative methods like ELISA or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble Src as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Conclusion

The methodologies outlined in this guide provide a robust framework for characterizing the cellular target engagement of Src kinase inhibitors. By employing techniques such as Western blotting for phospho-Src and the Cellular Thermal Shift Assay, researchers can confidently determine if a compound is interacting with and inhibiting Src kinase within a complex cellular milieu. The successful application of these assays is a critical step in the preclinical validation of novel Src-targeting therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad.com [bio-rad.com]

- 3. Phospho-Src Family (Tyr416) Antibody (#2101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

T338C Src-IN-2: A Technical Guide to a Novel Covalent Inhibitor for Chemical Genetic Studies of Src Kinase

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of T338C Src-IN-2, a key tool in the chemical genetic study of Src family kinases. It details the discovery, initial characterization, and methodologies associated with this potent and selective covalent inhibitor.

Introduction: A Chemical Genetic Approach to Kinase Inhibition

The highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle in the development of specific kinase inhibitors.[1][2] A powerful method to overcome this challenge is the "chemical genetic" approach, which involves engineering a kinase to create a unique binding pocket that can be targeted by a specifically designed inhibitor.[1] One established strategy involves mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller one, thereby accommodating a bulky inhibitor that does not bind to wild-type kinases.[1]

However, this "bump-and-hole" approach can sometimes compromise the kinase's activity. To address this, a novel chemical genetic strategy based on "covalent complementarity" was developed.[1] This method involves mutating the gatekeeper residue to a cysteine and designing an electrophilic inhibitor that forms a covalent bond with this engineered cysteine.[1] This strategy was successfully applied to the proto-oncogenic tyrosine kinase Src, leading to the development of this compound.[1]

Discovery and Design of this compound

The design of this compound is rooted in the covalent complementarity strategy. The gatekeeper residue in wild-type Src, threonine 338 (T338), was mutated to a cysteine (T338C), creating a nucleophilic target within the ATP-binding site.[1] this compound was then designed as a pyrazolopyrimidine-based inhibitor featuring a vinylsulfonamide electrophile capable of forming a covalent bond with the engineered cysteine.[1]

This approach offers several advantages:

-

Maintained Kinase Activity: The T338C Src mutant was found to retain wild-type-like enzymatic activity, overcoming a key limitation of some "bump-and-hole" mutants.[1]

-

High Potency and Irreversibility: The covalent nature of the interaction leads to potent and irreversible inhibition of the target kinase.[1]

-

Enhanced Selectivity: The inhibitor shows remarkable selectivity for the engineered T338C Src over the wild-type kinase and a broad panel of other kinases.[1]

The logical workflow for this chemical genetic strategy is outlined below:

Initial Characterization and Quantitative Data

This compound was characterized through a series of in vitro and cellular assays to determine its potency and selectivity.

| Target | Inhibitor | IC50 (nM) | Assay Type |

| T338C c-Src | This compound | 317 | In vitro kinase assay |

| T338C/V323A c-Src | This compound | 57 | In vitro kinase assay |

| T338C/V323S c-Src | This compound | 19 | In vitro kinase assay |

| Wild-Type c-Src | This compound | > 10,000 | In vitro kinase assay |

Data sourced from Garske et al., PNAS, 2011.[1]

The data clearly demonstrates the high potency of this compound against the engineered T338C Src kinase and its remarkable selectivity over the wild-type counterpart. Furthermore, secondary mutations (V323A and V323S) were shown to enhance the inhibitor's potency, highlighting the tunability of this chemical genetic system.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the descriptions in Garske et al., 2011.[1]

Recombinant Kinase Expression and Purification

-

Construct Generation: Human c-Src (wild-type and mutants) is cloned into a suitable expression vector (e.g., pFastBac) with an N-terminal His-tag.

-

Baculovirus Production: The construct is transformed into DH10Bac E. coli to generate recombinant bacmid DNA. The bacmid is then transfected into Sf9 insect cells to produce high-titer baculovirus.

-

Protein Expression: Suspension cultures of Sf9 cells are infected with the baculovirus and incubated for 48-72 hours.

-

Purification:

-

Cells are harvested, lysed, and the lysate is clarified by centrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity column.

-

The column is washed with a low-imidazole buffer to remove non-specifically bound proteins.

-

The His-tagged kinase is eluted with a high-imidazole buffer.

-

The eluted protein is further purified by size-exclusion chromatography.

-

Protein concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively.

-

In Vitro Kinase Assay

-

Reaction Mixture Preparation: A reaction buffer containing ATP, a peptide substrate (e.g., poly-Glu-Tyr), and MgCl2 is prepared.

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction:

-

Recombinant Src kinase (wild-type or mutant) is pre-incubated with the diluted inhibitor for a specified time (e.g., 30 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of the reaction mixture.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 30°C.

-

-

Detection:

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as an ADP-Glo assay (Promega) which measures ADP production as an indicator of kinase activity.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cellular Inhibition Assay

-

Cell Culture: A suitable cell line (e.g., NIH 3T3 fibroblasts) is cultured in appropriate media.

-

Transfection: Cells are transiently transfected with plasmids encoding wild-type or T338C Src.

-

Inhibitor Treatment: After a period of expression (e.g., 24 hours), the cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a defined duration.

-

Cell Lysis: Cells are washed with PBS and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-Src (e.g., pY416) and total Src.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: The band intensities are quantified, and the ratio of phospho-Src to total Src is calculated to determine the extent of inhibition.

Src Signaling Pathways

Src is a non-receptor tyrosine kinase that plays a pivotal role in numerous cellular signaling pathways, regulating processes such as cell proliferation, survival, migration, and angiogenesis.[3] Upon activation by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins, Src phosphorylates a multitude of downstream substrates, thereby initiating several signaling cascades.[3]

Conclusion

This compound represents a significant advancement in the field of chemical genetics, providing a highly potent and selective tool for the study of Src kinase function. The covalent complementarity strategy upon which it is based offers a robust method for developing specific inhibitors for engineered kinases while maintaining their native activity. This technical guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations of Src-mediated signaling pathways in both normal physiology and disease.

References

An In-Depth Technical Guide on the Cellular Permeability and Bioavailability of Src Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No publicly available data could be found for a compound specifically named "T338C Src-IN-2." This guide has been constructed using publicly available data for other well-characterized, orally bioavailable Src family kinase inhibitors—Dasatinib , Bosutinib , and Saracatinib —as representative examples to illustrate the core concepts and experimental methodologies relevant to the assessment of cellular permeability and bioavailability for this important class of therapeutic agents.

Executive Summary

The development of orally administered small molecule kinase inhibitors is critically dependent on two key ADME (Absorption, Distribution, Metabolism, and Excretion) properties: cellular permeability and bioavailability. Cellular permeability governs the ability of a compound to traverse the intestinal epithelium to enter systemic circulation, while oral bioavailability defines the fraction of an administered dose that ultimately reaches the bloodstream in an unchanged form. This document provides a comprehensive technical overview of the methodologies used to assess these parameters and presents reference data for established Src inhibitors to serve as a benchmark for novel drug discovery programs.

The Role of Src Kinase in Cellular Signaling

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes. Upon activation by various upstream signals, such as growth factor receptors (e.g., EGFR, PDGFR) or integrins, Src initiates a cascade of downstream signaling events that influence cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src signaling is a common feature in many cancers, making it a key therapeutic target.

Figure 1: Simplified Src Kinase Signaling Pathway.

Cellular Permeability Assessment

Intestinal permeability is a primary determinant of oral absorption. It is typically assessed using in vitro models that simulate the human intestinal barrier. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Data Presentation: In Vitro Permeability of Representative Src Inhibitors

The apparent permeability coefficient (Papp), measured in cm/s, is the standard metric for quantifying the rate of passage across a barrier. The table below summarizes available data and provides a general classification scheme.

| Compound | Assay Type | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification | Reference |

| Dasatinib | Caco-2 | 7.9 | ~2.0 | High | [1][2] |

| Bosutinib | Caco-2 | Data not available | Data not available | Low (Inferred) | [3] |

| Saracatinib | Caco-2 / PAMPA | Data not publicly available | Data not publicly available | N/A | |

| Classification Ref. | Caco-2 | < 1.0 | - | Low | [4] |

| Classification Ref. | Caco-2 | 1.0 - 10.0 | - | Moderate | [4] |

| Classification Ref. | Caco-2 | > 10.0 | - | High | [4] |

Note: Bosutinib's low permeability is cited as a contributing factor to its incomplete bioavailability[3]. Dasatinib is a substrate for the efflux transporter P-glycoprotein (P-gp), indicated by an efflux ratio of approximately 2[1][2].

Experimental Protocols

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption. It utilizes a human colorectal adenocarcinoma cell line that, when cultured on semi-permeable filter supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and active transporters.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21-28 days to allow for full differentiation and formation of a confluent, polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a pre-defined threshold (e.g., >300 Ω·cm²) indicates a sufficiently intact barrier. The passage of a low-permeability marker like Lucifer Yellow is also used for quality control.

-

Transport Experiment (Bidirectional):

-

Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) compartment, simulating the intestinal lumen. Samples are collected from the basolateral (receiver) compartment, simulating the blood side, at various time points (e.g., 30, 60, 90, 120 minutes).

-

Basolateral to Apical (B→A) Transport: The experiment is reversed, with the compound added to the basolateral compartment and sampled from the apical side to assess active efflux.

-

-

Compound Quantification: The concentration of the test compound in the donor and receiver compartments is quantified using LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of compound appearance in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration in the donor compartment.

-

-

Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of active efflux transporters like P-gp.

PAMPA is a non-cell-based, higher-throughput alternative that models passive, transcellular diffusion. It measures a compound's ability to diffuse from a donor well, through an artificial lipid-infused membrane, to an acceptor well.

Methodology:

-

Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.

-

Assay Setup: The donor plate is placed on an acceptor plate containing buffer. The test compound, dissolved in buffer, is added to the donor wells.

-

Incubation: The "sandwich" plate is incubated, typically for 4 to 18 hours, allowing the compound to diffuse across the lipid membrane.

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, usually by UV-Vis spectrophotometry or LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the final concentrations, incubation time, and physical parameters of the system.

Oral Bioavailability Assessment

Oral bioavailability (F%) is a critical pharmacokinetic parameter that measures the fraction of an orally administered drug that reaches systemic circulation. It is influenced by both absorption (permeability, solubility) and first-pass metabolism in the gut wall and liver.

Data Presentation: Pharmacokinetic Parameters of Representative Src Inhibitors

The following tables summarize key pharmacokinetic parameters for Dasatinib, Bosutinib, and Saracatinib in both preclinical species and humans.

Table 4.1.1: Preclinical Pharmacokinetics

| Compound | Species | Dose (mg/kg, oral) | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Reference |

| Dasatinib | Mouse | 10 | 14% | ~1500 | ~0.5 | ~1.5 | [1][2] |

| Rat | 10 | 27% | ~1200 | ~1.0 | ~2.8 | [1][2] | |

| Bosutinib | Rat | 10 | ~27% | ~600 | ~4.0 | ~3.0 | Pfizer FDA Review |

| Saracatinib | Rat | 20 | Well-absorbed | 954 | 6.0 | 4.1 | [5] |

Table 4.1.2: Human Pharmacokinetics

| Compound | Dose | Oral Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Reference |

| Dasatinib | 100 mg once daily | Unknown (preclinical 14-34%) | ~150-200 | 0.5 - 1.5 | 3 - 4 | [6][7][8] |

| Bosutinib | 500 mg once daily (with food) | 34% | ~200 | 4.0 - 6.0 | ~22.5 | [3][9][10] |

| Saracatinib | 175 mg once daily | Well-absorbed | ~1500 | ~4.0 | ~40 | [4][11] |

Experimental Protocols

Preclinical bioavailability is typically determined in rodent models (e.g., mice or rats) by comparing plasma concentration-time profiles after oral (PO) and intravenous (IV) administration.

Methodology:

-

Animal Groups: Animals are divided into two groups: one for IV administration and one for PO administration. Animals are typically fasted overnight before dosing.

-

Dosing:

-

IV Group: The compound is administered as a bolus injection into a vein (e.g., tail vein), typically at a lower dose (e.g., 1-2 mg/kg).

-

PO Group: The compound is administered via oral gavage, typically at a higher dose (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., saphenous vein or cardiac puncture for terminal samples). Plasma is separated by centrifugation.

-

Sample Analysis: The concentration of the parent drug in the plasma samples is determined by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration versus time data is plotted for both routes. Key parameters are calculated using non-compartmental analysis:

-

AUC (Area Under the Curve): The total drug exposure over time.

-

Cmax: The maximum observed plasma concentration.

-

Tmax: The time at which Cmax is observed.

-

CL (Clearance): The rate of drug elimination from the body.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes.

-

-

Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Integrated Discovery Workflow

The evaluation of cellular permeability and bioavailability is an integral part of the drug discovery cascade for kinase inhibitors. Early-stage assessment allows for the selection and optimization of compounds with favorable drug-like properties, increasing the probability of success in later preclinical and clinical development.

Figure 2: General Experimental Workflow for Src Inhibitor Discovery.

Conclusion

The successful development of an oral Src inhibitor like the hypothetical this compound requires a thorough and early characterization of its cellular permeability and bioavailability. By employing a tiered approach, starting with high-throughput in vitro assays like PAMPA and progressing to more complex, lower-throughput models like Caco-2 and in vivo rodent pharmacokinetic studies, researchers can build a comprehensive profile of a compound's ADME properties. The data provided for Dasatinib, Bosutinib, and Saracatinib offer valuable benchmarks for permeability and pharmacokinetic parameters that are consistent with successful oral drug candidates in this class. This systematic approach enables data-driven decisions, facilitates the optimization of lead compounds, and ultimately increases the likelihood of advancing effective and safe therapies to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. youtube.com [youtube.com]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 6. Distinguishing between the Permeability Relationships with Absorption and Metabolism To Improve BCS and BDDCS Predictions in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 8. Efficacy and safety of bosutinib in previously treated patients with chronic myeloid leukemia: final results from the BYOND trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innpharmacotherapy.com [innpharmacotherapy.com]

- 10. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. admescope.com [admescope.com]

In Vitro Evaluation of T338C Src-IN-2 Against a Kinase Panel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of T338C Src-IN-2, a potent and specific inhibitor of the mutant c-Src T338C kinase. This document outlines the core methodologies, data interpretation, and signaling context for researchers engaged in kinase inhibitor profiling and drug discovery.

Introduction to this compound

This compound is a covalent inhibitor designed to target a synthetically introduced cysteine residue (T338C) in the Src kinase domain. This chemical genetic approach allows for highly specific inhibition of the engineered Src kinase, minimizing off-target effects and enabling precise dissection of Src-dependent signaling pathways. The compound exhibits high potency, with reported IC50 values of 317 nM for the T338C mutant, and even greater potency against double mutants T338C/V323A (57 nM) and T338C/V323S (19 nM)[1][2][3]. Its application is particularly valuable in cancer research, where Src kinase is frequently implicated in tumor progression and metastasis[4].

Kinase Selectivity Profiling

A critical step in the characterization of any kinase inhibitor is to determine its selectivity across the human kinome. While this compound is designed for a specific mutant, understanding its potential interactions with other kinases is crucial for interpreting experimental results and predicting potential off-target effects in broader applications.

Data Presentation

The following table summarizes representative data from an in vitro kinase panel screening of a hypothetical Src inhibitor with a selectivity profile similar to what might be expected for a highly selective compound like this compound. The data is presented as percent inhibition at a fixed concentration (e.g., 1 µM) and IC50 values for the most potently inhibited kinases.

Table 1: Kinase Selectivity Profile of a Representative Src Inhibitor

| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |

| Src | 99 | <10 | Tyrosine Kinase |

| LCK | 98 | 15 | Tyrosine Kinase |

| FYN | 95 | 25 | Tyrosine Kinase |

| YES | 92 | 50 | Tyrosine Kinase |

| ABL1 | 75 | 250 | Tyrosine Kinase |

| EGFR | 15 | >1000 | Tyrosine Kinase |

| VEGFR2 | 10 | >1000 | Tyrosine Kinase |

| CDK2 | 5 | >1000 | Serine/Threonine Kinase |

| MAPK1 | 2 | >1000 | Serine/Threonine Kinase |

| AKT1 | 1 | >1000 | Serine/Threonine Kinase |

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of a compound against a panel of kinases. This protocol is a generalized representation and can be adapted for various detection formats (e.g., radiometric, fluorescence-based).

General In Vitro Kinase Assay Protocol

This protocol outlines the steps for a typical biochemical kinase assay.

Materials:

-

Purified recombinant kinases

-

Specific peptide or protein substrates for each kinase

-

This compound or other test compounds

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagents (e.g., [γ-³²P]ATP for radiometric assays, or ADP-Glo™, HTRF® KinEASE™ reagents for luminescence/fluorescence-based assays)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader compatible with the chosen detection method

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In each well of the microplate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

-

Compound Addition: Add the diluted this compound or control vehicle to the reaction mixture. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Kinase Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays) or by spotting the reaction mixture onto a filter membrane for radiometric assays.

-

Detection:

-

Radiometric Assay: Wash the filter membranes to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence/Fluorescence Assay: Add the detection reagents according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells. Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways, regulating processes such as cell proliferation, survival, migration, and angiogenesis[5][6].

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

Investigating Off-Target Effects of Kinase Inhibitors: A Technical Guide for Researchers

Abstract

Protein kinases are critical regulators of cellular processes, making them a prominent class of drug targets. However, the development of kinase inhibitors is often challenged by off-target effects, which can lead to unforeseen toxicities or provide opportunities for drug repositioning. This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target profiles of kinase inhibitors, with a particular focus on Src family kinase inhibitors. While specific off-target data for the research compound T338C Src-IN-2 is not publicly available, this document will utilize well-characterized Src inhibitors, such as Dasatinib and Saracatinib, as illustrative examples. We will delve into the experimental protocols for key assays, present data in a structured format, and use visualizations to clarify complex signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the selectivity of kinase inhibitors.

Introduction to Kinase Inhibitor Selectivity and Off-Target Effects

The human kinome consists of over 500 protein kinases that share a conserved ATP-binding pocket, which is the primary target for many small molecule inhibitors. This structural similarity makes achieving absolute selectivity a significant challenge in drug development.[1][2] Off-target interactions, where a kinase inhibitor binds to and modulates the activity of kinases other than its intended target, are common. These unintended interactions can have significant biological consequences, ranging from adverse side effects to beneficial therapeutic outcomes.[1] Therefore, a thorough characterization of a kinase inhibitor's off-target profile is a critical step in its preclinical and clinical development.

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[3] Dysregulation of Src signaling is implicated in the progression of various cancers, making it an attractive therapeutic target.[3][4] Several Src inhibitors have been developed, with some, like Dasatinib, gaining FDA approval for the treatment of certain leukemias.[5] The study of off-target effects is particularly pertinent for Src inhibitors due to the high degree of homology within the SFK family and across the broader kinome.

This guide will explore the state-of-the-art techniques for identifying and characterizing off-target effects, providing both the theoretical background and practical experimental details necessary for their implementation.

Methodologies for Off-Target Profiling

A variety of powerful techniques are available to assess the selectivity of kinase inhibitors. These methods can be broadly categorized into in vitro binding or activity assays and cell-based assays that measure target engagement and downstream signaling.

Kinome Scanning

Kinome scanning platforms, such as KINOMEscan™, offer a high-throughput method to assess the interaction of a compound against a large panel of purified kinases.[6][7][8][9] These assays are typically competition binding assays where a test compound's ability to displace a known, immobilized ligand from the kinase active site is measured. The results are often reported as the dissociation constant (Kd) or the percent of kinase activity remaining at a given inhibitor concentration.

Table 1: Representative Off-Target Profile of Dasatinib from Kinome Scanning

| Kinase Target | Dissociation Constant (Kd) in nM | Kinase Family |

| ABL1 | < 1 | Tyrosine Kinase |

| SRC | < 1 | Tyrosine Kinase (Src family) |

| LCK | 1.1 | Tyrosine Kinase (Src family) |

| YES1 | 1.3 | Tyrosine Kinase (Src family) |

| FYN | 1.6 | Tyrosine Kinase (Src family) |

| KIT | 5 | Tyrosine Kinase (Receptor) |

| PDGFRα | 7 | Tyrosine Kinase (Receptor) |

| PDGFRβ | 10 | Tyrosine Kinase (Receptor) |

| EPHA2 | 16 | Tyrosine Kinase (Receptor) |

| BTK | 25 | Tyrosine Kinase |

This table presents a selection of high-affinity off-targets for Dasatinib, highlighting its multi-targeted nature. The on-targets, ABL1 and SRC, are shown in bold.

Table 2: Representative Off-Target Profile of Saracatinib from Kinome Scanning

| Kinase Target | IC50 (nM) | Kinase Family |

| SRC | 2.7 | Tyrosine Kinase (Src family) |

| YES | 4.3 | Tyrosine Kinase (Src family) |

| LCK | 5.1 | Tyrosine Kinase (Src family) |

| FYN | 6.2 | Tyrosine Kinase (Src family) |

| ABL1 | 15 | Tyrosine Kinase |

| ALK2 | 6.7 | Serine/Threonine Kinase (Receptor) |

| RIPK2 | 20 | Serine/Threonine Kinase |

| TNIK | 35 | Serine/Threonine Kinase |

This table shows the inhibitory potency of Saracatinib against its primary target and several off-targets. The on-target, SRC, is shown in bold.[10]

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.[11][12][13][14][15] The principle behind CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein. By heating intact cells or cell lysates to various temperatures, researchers can assess the amount of soluble target protein remaining. An increase in the melting temperature of the protein in the presence of a compound indicates direct binding.

Phosphoproteomics

Quantitative phosphoproteomics provides a global view of the impact of a kinase inhibitor on cellular signaling networks.[16][17][18][19][20] By using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or tandem mass tagging (TMT) coupled with mass spectrometry, researchers can quantify changes in thousands of phosphorylation sites across the proteome in response to inhibitor treatment. This approach can identify both the direct targets of an inhibitor and the downstream consequences of on- and off-target inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed above.

Kinome Scanning (Competition Binding Assay)

Objective: To determine the binding affinity of a test compound against a large panel of kinases.

Materials:

-

Test compound (e.g., this compound)

-

Kinase panel (e.g., KINOMEscan™ services)

-

Assay buffer

-

Immobilized ligand

-

Detection reagents

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in the assay buffer.

-

Assay Plate Preparation: The kinase panel is typically provided in a multi-well plate format, with each well containing a specific kinase.

-

Competition Binding: The test compound dilutions are added to the kinase-containing wells, followed by the addition of the immobilized, tagged ligand. The mixture is incubated to allow for binding to reach equilibrium.

-

Washing: Unbound compound and ligand are washed away.

-

Detection: The amount of tagged ligand remaining bound to the kinase is quantified using an appropriate detection method (e.g., qPCR for a DNA-tagged ligand).

-

Data Analysis: The amount of bound ligand is inversely proportional to the binding affinity of the test compound. A dose-response curve is generated to calculate the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of a compound to its target protein in intact cells.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein

Procedure:

-

Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time.

-

Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS.

-

Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the target protein.

-

Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phosphoproteomics (SILAC-based)

Objective: To quantitatively assess the changes in the phosphoproteome of cells upon treatment with a kinase inhibitor.

Materials:

-

Cell line amenable to SILAC labeling

-

SILAC-compatible cell culture medium (e.g., DMEM)

-

"Heavy" (e.g., 13C6, 15N4-Arginine and 13C6-Lysine) and "light" (unlabeled) amino acids

-

Test compound

-

Lysis buffer (e.g., urea-based) with protease and phosphatase inhibitors

-

Trypsin

-

Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC beads)

-

LC-MS/MS instrument

Procedure:

-

SILAC Labeling: Culture cells for at least five passages in "heavy" or "light" SILAC medium to achieve complete incorporation of the labeled amino acids.

-

Inhibitor Treatment: Treat the "heavy" labeled cells with the test compound and the "light" labeled cells with vehicle (DMSO) for the desired time.

-

Cell Lysis and Protein Digestion: Harvest and combine the "heavy" and "light" cell populations. Lyse the cells and digest the proteins into peptides using trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using TiO2 or Fe-IMAC chromatography.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the phosphopeptides using specialized software. The ratio of the "heavy" to "light" peptide signals indicates the change in phosphorylation at a specific site in response to the inhibitor. Down-regulated phosphorylation sites may represent direct or indirect targets of the inhibitor.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.

Caption: Simplified Src signaling pathway.

Caption: Workflow for off-target identification.

Conclusion

The comprehensive investigation of off-target effects is an indispensable component of modern drug discovery and development. While specific data for this compound remains to be published, the principles and methodologies outlined in this guide provide a robust framework for characterizing the selectivity of any kinase inhibitor. By employing a combination of in vitro screening, cell-based target engagement assays, and global phosphoproteomics, researchers can build a detailed picture of an inhibitor's mechanism of action and potential liabilities. This knowledge is crucial for the rational design of more selective drugs, the anticipation of potential side effects, and the discovery of new therapeutic applications for existing compounds. As our understanding of the human kinome and its intricate signaling networks continues to grow, the systematic evaluation of off-target effects will remain a cornerstone of successful kinase inhibitor development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinase Inhibitor Profiling Method Gives New Therapeutic Insights + | Bioworld | BioWorld [bioworld.com]

- 3. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I/II Study of the Src Inhibitor Dasatinib in Combination With Erlotinib in Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dasatinib - Wikipedia [en.wikipedia.org]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 9. ambitbio.com [ambitbio.com]

- 10. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors [mdpi.com]

- 18. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for a Potent Src Family Kinase Inhibitor in Cell Culture Experiments

Disclaimer: The specific compound "T338C Src-IN-2" is not found in the public domain or scientific literature based on current searches. The following application notes and protocols are based on the established use of well-characterized Src family kinase (SFK) inhibitors such as Dasatinib, Saracatinib (AZD0530), and PP2. These guidelines are intended to serve as a starting point for researchers and drug development professionals working with a novel, potent, and selective Src inhibitor. It is imperative to determine the optimal conditions for your specific compound and experimental system.

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are crucial signaling molecules involved in a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src kinase activity is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][3] Elevated Src activity is linked to tumor progression and metastasis in various cancers, including breast, colon, lung, and pancreatic cancer.[2][4] Src inhibitors are a class of targeted therapies that block the activity of these kinases, thereby impeding downstream signaling pathways that promote cancer growth and survival.[4] This document provides a detailed guide for the use of a potent Src inhibitor in cell culture experiments, with protocols for assessing its biological activity.

Mechanism of Action

Src kinases transmit signals from cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, to intracellular pathways.[5] Upon activation, Src phosphorylates a multitude of downstream substrates, initiating signaling cascades that regulate key cellular functions.[6] Key downstream pathways include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for proliferation, and the PI3K/Akt pathway, which promotes cell survival. Src also plays a pivotal role in cytoskeletal reorganization and cell adhesion through the phosphorylation of proteins like focal adhesion kinase (FAK) and paxillin, thereby influencing cell motility and invasion.[5]

A potent Src inhibitor would be expected to bind to the ATP-binding site of Src kinase, preventing the transfer of phosphate to its substrates.[4] This inhibition would lead to a reduction in the phosphorylation of Src itself (autophosphorylation at Tyr416) and its downstream targets, resulting in decreased cell proliferation, migration, and invasion, and potentially inducing apoptosis.

Data Presentation: In Vitro Activity of Common Src Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of well-characterized Src inhibitors in various cancer cell lines. This data can serve as a reference for designing dose-response experiments for a novel Src inhibitor.

Table 1: IC50 Values of Saracatinib (AZD0530) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.22[7][8] |

| PC-9 | Non-Small Cell Lung Cancer | 0.23[7] |

| A549 | Non-Small Cell Lung Cancer | 0.14 (migration assay)[7] |

| Various | Colon, Prostate, Lung, Leukemia | 0.2 - 0.7[7][8][9] |

Table 2: IC50 Values of Dasatinib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Src Kinase (biochemical) | - | 0.5[10][11] |

| LCK, YES (biochemical) | - | 0.4, 0.5[11] |

| KIT (biochemical) | - | 5.0[11] |

| Various Colon Cancer Lines | Colon Cancer | 1,000 - 10,000 (for 9 of 12 lines)[12] |

Table 3: IC50 Values of PP2 in Kinase Assays

| Kinase | IC50 (nM) |

| Lck | 4[13][14] |

| Fyn | 5[13][14] |

| Hck | 5[14] |

Note: IC50 values can vary depending on the assay conditions, cell line, and passage number. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of a novel Src inhibitor in cell culture.

Cell Viability Assay (MTS/MTT)

This assay determines the effect of the Src inhibitor on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., HT29, A549, PC-3)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Src inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the Src inhibitor in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, you will need to add a solubilization solution after this step.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Src Pathway Inhibition

This protocol is used to assess the phosphorylation status of Src and its downstream targets.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Src inhibitor stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-FAK (Tyr861), anti-total-FAK, anti-phospho-paxillin (Tyr118), anti-total-paxillin, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-